molecular formula C8H11NO B1275278 N-(furan-2-ylmethyl)prop-2-en-1-amine CAS No. 53175-33-0

N-(furan-2-ylmethyl)prop-2-en-1-amine

Cat. No.: B1275278
CAS No.: 53175-33-0
M. Wt: 137.18 g/mol
InChI Key: MTYBVTYEWJBZQI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)prop-2-en-1-amine: is an organic compound with the molecular formula C11H15NO It is characterized by the presence of a furan ring, a prop-2-en-1-amine group, and a furan-2-ylmethyl substituent

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)prop-2-en-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B . These interactions result in the inhibition of MAO activity, leading to alterations in monoamine levels in the brain. The compound also interacts with other biomolecules, such as neurotransmitters, influencing their metabolism and function .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to enhance cognitive function by increasing the levels of neurotransmitters such as serotonin and noradrenaline in the cortex . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to MAO enzymes, forming a flavin adduct that inhibits their activity . This inhibition leads to increased levels of monoamines, which in turn modulate gene expression and cellular signaling pathways. The compound’s effects on gene expression are likely mediated through its influence on neurotransmitter levels and subsequent activation of signaling cascades .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions but can undergo degradation in the presence of specific enzymes or environmental factors . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and cognitive function . Its stability and degradation rates can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and increase neurotransmitter levels without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and alterations in cellular metabolism . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage result in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These metabolic transformations can affect the compound’s activity and function, as well as its interactions with other biomolecules. Additionally, the compound’s effects on metabolic flux and metabolite levels have been observed in studies involving neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and can accumulate in certain tissues, such as the brain . Its localization and accumulation are influenced by its interactions with transporters and binding proteins, which can affect its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with enzymes and other biomolecules, as well as its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carbaldehyde and prop-2-en-1-amine.

    Condensation Reaction: The furan-2-carbaldehyde undergoes a condensation reaction with prop-2-en-1-amine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The furan ring and the amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(furan-2-ylmethyl)prop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

N-(furan-2-ylmethyl)prop-2-en-1-amine can be compared with other similar compounds, such as:

    N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound has a similar structure but differs in the presence of a methyl group and a prop-2-yn-1-amine group.

    N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine: This compound has a similar structure but lacks the prop-2-en-1-amine group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYBVTYEWJBZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406018
Record name N-[(Furan-2-yl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53175-33-0
Record name N-[(Furan-2-yl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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